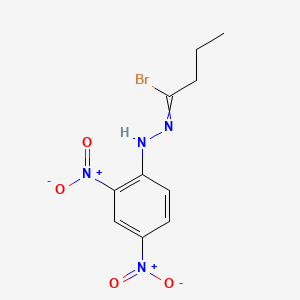
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide is a chemical compound with the molecular formula C10H11BrN4O4 and a molecular weight of 331.12 g/mol . It is characterized by the presence of a dinitrophenyl group attached to a butanehydrazonoyl bromide moiety. This compound is known for its applications in various scientific research fields, including chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide typically involves the reaction of 2,4-dinitrophenylhydrazine with butanoyl bromide under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at a temperature range of 0-5°C to ensure the stability of the reactants and products. The reaction mixture is then stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including spectroscopic analysis and chromatography, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, catalytic hydrogenation using palladium on carbon.
Substitution: Aqueous sodium hydroxide, primary or secondary amines in organic solvents.
Major Products Formed
Oxidation: Formation of dinitrophenylbutanoic acid derivatives.
Reduction: Formation of 2,4-diaminophenylbutanehydrazonoyl bromide.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of N-(2,4-dinitrophenyl)butanehydrazonoyl bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. The dinitrophenyl group is known to interact with aromatic residues in proteins, while the butanehydrazonoyl bromide moiety can undergo nucleophilic substitution reactions .
Comparison with Similar Compounds
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide can be compared with other similar compounds, such as:
N-(2,4-dinitrophenyl)butanehydrazonoyl chloride: Similar structure but with a chloride group instead of bromide.
N-(2,4-dinitrophenyl)butanehydrazonoyl iodide: Similar structure but with an iodide group instead of bromide.
N-(2,4-dinitrophenyl)butanehydrazonoyl fluoride: Similar structure but with a fluoride group instead of bromide.
The uniqueness of this compound lies in its specific reactivity and the stability conferred by the bromide group, making it suitable for certain applications where other halides may not be as effective .
Properties
Molecular Formula |
C10H11BrN4O4 |
|---|---|
Molecular Weight |
331.12 g/mol |
IUPAC Name |
N-(2,4-dinitrophenyl)butanehydrazonoyl bromide |
InChI |
InChI=1S/C10H11BrN4O4/c1-2-3-10(11)13-12-8-5-4-7(14(16)17)6-9(8)15(18)19/h4-6,12H,2-3H2,1H3 |
InChI Key |
XIGXIEGQYHTJEE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




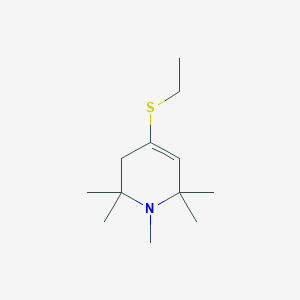
![5-Imino-2,3-dimethyl-5H-pyrrolo[3,4-B]pyrazin-7-amine](/img/structure/B13803019.png)
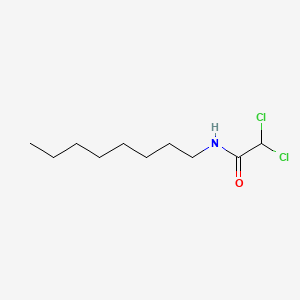

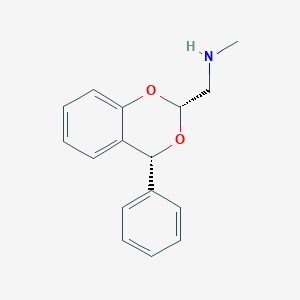
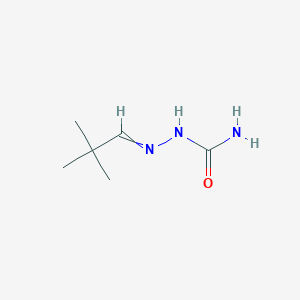
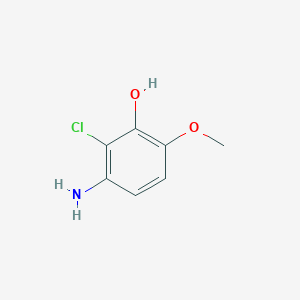
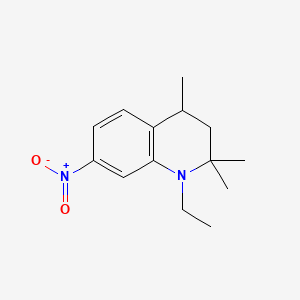

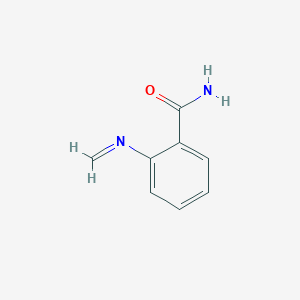
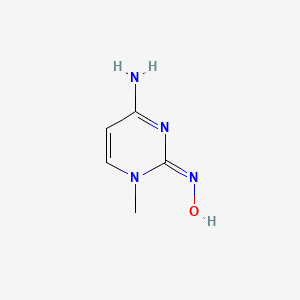
![3-(1-benzofuran-2-yl)-1-(5-chloro-2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine](/img/structure/B13803080.png)
